3-Bromo-2-mercapto-5-nitropyridine chemical properties
3-Bromo-2-mercapto-5-nitropyridine chemical properties
Functional Scaffold for Heterocyclic Medicinal Chemistry
Executive Summary
This technical guide profiles 3-bromo-2-mercapto-5-nitropyridine (also known as 3-bromo-5-nitro-2-pyridinethiol), a highly functionalized heterocyclic intermediate. Characterized by three distinct reactive handles—a nucleophilic thiol/thione group at C2, an electrophilic bromine at C3, and an electron-withdrawing nitro group at C5—this molecule serves as a versatile "linchpin" scaffold. It is particularly valuable in the synthesis of fused bicyclic systems (e.g., thiazolo[5,4-b]pyridines) and as a core for kinase inhibitors where the pyridine nitrogen plays a crucial role in hydrogen bonding within the ATP-binding pocket.
Chemical Identity & Structural Dynamics
Nomenclature and Identification
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IUPAC Name: 3-Bromo-5-nitro-1H-pyridine-2-thione (Tautomer-dependent)
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Common Name: 3-Bromo-2-mercapto-5-nitropyridine
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Molecular Formula: C₅H₃BrN₂O₂S
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Molecular Weight: 235.06 g/mol
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Key Precursor CAS: 5470-17-7 (3-Bromo-2-chloro-5-nitropyridine)[1][2]
Tautomeric Equilibrium (Thiol-Thione)
A critical feature of 2-mercaptopyridines is their prototropic tautomerism. In the solid state and in polar solvents, the equilibrium heavily favors the thione (thioamide) form over the thiol form. This dictates reactivity:
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Thione Form (A): Predominant species; favors N-alkylation under certain conditions.
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Thiol Form (B): Aromatic pyridine character; favors S-alkylation (thioether formation) in the presence of bases.
Implication for Researchers: When designing reactions, assume the proton resides on the nitrogen (NH) unless a base is used to deprotonate the sulfur, generating the thiolate anion (
Synthetic Pathways[3][4][5]
The most reliable synthesis of 3-bromo-2-mercapto-5-nitropyridine proceeds via Nucleophilic Aromatic Substitution (
Primary Synthesis Protocol: Thiolation of 2-Chloropyridine
Precursor: 3-Bromo-2-chloro-5-nitropyridine (CAS: 5470-17-7) Reagent: Thiourea (followed by hydrolysis) or Sodium Hydrosulfide (NaSH).
Step-by-Step Methodology (Thiourea Route)
This route is preferred over direct NaSH use to avoid disulfide formation and over-reaction.
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Isothiouronium Salt Formation:
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Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in Ethanol (0.5 M concentration).
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Add Thiourea (1.1 eq).
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Reflux for 2–4 hours. The solution will typically turn yellow/orange as the isothiouronium chloride salt precipitates or forms in solution.
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Hydrolysis:
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Cool the reaction mixture.
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Add aqueous NaOH (2.5 eq) or Na₂CO₃ solution carefully.
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Reflux for an additional 1 hour to cleave the isothiouronium intermediate.
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Isolation:
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Cool to room temperature.[3]
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Acidify with HCl (1M) to pH 3–4. The product (thione form) will precipitate as a yellow solid.
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Filter, wash with cold water, and dry under vacuum.
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Visualization of Synthetic Logic
The following diagram illustrates the conversion logic and subsequent derivatization potential.
Figure 1: Synthetic workflow from the commercially available chloro-precursor to the target mercapto-scaffold and primary derivatives.
Reactivity Profile & Experimental Guidelines
S-Alkylation (Thioether Synthesis)
The C2-thiolate is a "soft" nucleophile, making it highly effective for
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Conditions: K₂CO₃ (2 eq) in DMF or Acetone at 25°C–60°C.
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Selectivity: Under basic conditions, S-alkylation is kinetically favored over N-alkylation due to the restoration of aromaticity in the pyridine ring.
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Application: Introduction of lipophilic tails or linker chains for PROTACs.
Nitro Reduction (Chemo-selectivity Warning)
Reducing the C5-nitro group to an amine (
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Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often fails or is slow because the sulfur atom (thiol/thione) poisons the Palladium catalyst.
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Recommended Protocol (Iron-Mediated):
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Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (NH₄Cl, 5 eq).
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Solvent: EtOH/Water (4:1).
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Temp: 70°C–80°C.
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Why: This method is tolerant of the bromine atom (avoids hydrodehalogenation) and is not affected by sulfur poisoning.
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Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C3-Bromine is sterically crowded by the adjacent C2-S and C4-H, but remains active for cross-coupling.
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Protection Strategy: It is highly recommended to S-alkylate first (protect the thiol as a thioether) before attempting Suzuki coupling. Free thiols can sequester Pd catalysts.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
Key Physical Data Summary
| Property | Value / Description | Note |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitropyridines |
| Melting Point | 215°C (decomp) | Estimated based on amino-analog [1] |
| Solubility | DMSO, DMF (High); EtOH (Mod); Water (Low) | Soluble in aqueous base |
| pKa | ~6.5 (Thiol group) | Acidic due to Nitro/Bromo induction |
| Storage | 2–8°C, Inert Atmosphere (Argon) | Oxidation sensitive (Disulfide risk) |
Handling & Safety (HSE)
Hazard Identification
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Skin/Eye Irritant: The nitro and bromo groups contribute to significant irritation potential.[4]
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Stench: Like most thiols, this compound may release hydrogen sulfide or have a disagreeable sulfur odor. Work strictly in a fume hood.
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Toxicity: Analogous halonitropyridines are classified as Acute Tox.[4] Oral (Category 3) [2].[1] Handle as if toxic.
Waste Disposal
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Sulfur Waste: Do not mix with standard organic waste if oxidizers are present (risk of exothermic oxidation). Segregate into dedicated "Thiol/Sulfur" waste streams.
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Bleach Deactivation: Glassware can be treated with dilute bleach (NaOCl) to oxidize residual thiols to sulfonates, neutralizing the odor before cleaning.
References
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PubChem Compound Summary. (n.d.). 3-Bromo-5-nitro-2-pyridinamine (Analogous physical property reference). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
